N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a cyclohepta[b]thiophen-2-yl core modified with a carbamoyl group at position 3, a piperidine-4-carboxamide moiety linked via a sulfonyl group to a thiophen-2-yl substituent.
The cyclohepta[b]thiophen-2-yl scaffold provides a rigid, lipophilic framework, while the sulfonyl-piperidine-carboxamide group introduces hydrogen-bonding and polar interactions. The carbamoyl substituent may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S3/c21-18(24)17-14-5-2-1-3-6-15(14)29-20(17)22-19(25)13-8-10-23(11-9-13)30(26,27)16-7-4-12-28-16/h4,7,12-13H,1-3,5-6,8-11H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFIWFKSQGZEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound exhibits the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N3O2S |
| Molecular Weight | 349.84 g/mol |
| CAS Number | 313386-31-1 |
| Boiling Point | 445.2 ± 45.0 °C |
| Density | 1.420 ± 0.06 g/cm³ |
| pKa | 11.29 ± 0.20 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The exact pathways are still under investigation but may involve modulation of signaling pathways relevant to inflammatory responses and cancer cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities. In vitro studies are needed to confirm these effects specifically for this compound.
Anticancer Properties
Preliminary studies suggest that compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. For example, a related piperidine derivative showed significant activity against Mycobacterium tuberculosis and Plasmodium falciparum . Future research should focus on evaluating the anticancer potential of the target compound through cell viability assays and mechanism elucidation.
Study on Piperidine Derivatives
A study involving a series of piperidine derivatives demonstrated their potential as effective antimicrobial agents against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum. The synthesized compounds were characterized using NMR and IR spectroscopy . The findings suggest that modifications in the piperidine structure can enhance biological activity.
Cytotoxicity Assessment
Another study highlighted the cytotoxic effects of a bis-piperidine alkaloid extracted from marine sources against various cancer cell lines . This underscores the importance of structural diversity in enhancing biological efficacy, which may also apply to this compound.
Comparison with Similar Compounds
Thiophene-2-carboxamide Analogues
describes 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues synthesized via Suzuki-Miyaura coupling. These compounds share a thiophene-carboxamide backbone but replace the cyclohepta[b]thiophen-2-yl core with a simpler thiophene ring and substitute the sulfonyl-piperidine group with a 4-methylpyridin-2-yl moiety. Key findings include:
- Antibacterial Activity : These analogues demonstrated moderate to strong activity against Staphylococcus aureus (MIC values: 2–16 µg/mL), attributed to the pyridine-thiophene hybrid structure enhancing membrane penetration .
The sulfonyl-piperidine group may confer distinct pharmacokinetic properties, such as prolonged half-life due to increased metabolic stability.
Nitro-Substituted Cyclohepta[b]thiophen-2-yl Derivatives
details N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 722466-66-2), which shares the cyclohepta[b]thiophen-2-yl scaffold but differs in substituents:
- Functional Groups: A cyano group at position 3 (vs. carbamoyl) and a nitro group on the thiophene-2-carboxamide moiety (vs. sulfonyl-piperidine).
Comparison: The target compound’s carbamoyl group may improve aqueous solubility relative to the cyano analogue, facilitating in vivo bioavailability. The sulfonyl-piperidine group offers a larger surface area for target engagement compared to the nitro-thiophene moiety.
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
